molecular formula C70H130O13 B12675453 Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate CAS No. 84788-20-5

Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate

Cat. No.: B12675453
CAS No.: 84788-20-5
M. Wt: 1179.8 g/mol
InChI Key: QBXIVNSTBYSVBQ-UHFFFAOYSA-N
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Description

Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate is a complex organic compound with a molecular structure that includes multiple ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate typically involves esterification and etherification reactions. The starting materials often include 1,3-propanediol and isodecanoic acid. The reaction conditions usually require the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and are carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester or ether groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: This compound can be used in biochemical assays and as a model compound for studying ester and ether hydrolysis.

    Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate involves its interaction with molecular targets through ester and ether linkages. These interactions can lead to the formation of stable complexes, which can enhance the solubility and stability of other compounds. The pathways involved may include hydrolysis, oxidation, and reduction reactions, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-bis[[(1-oxoisodecyl)oxy]methyl]-1,3-propanediyl diisodecanoate
  • 2,2-bis[[(1-oxoisodecyl)oxy]methyl]-1,3-propanediyl diisodecanoate

Uniqueness

Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate is unique due to its specific molecular structure, which includes multiple ester and ether groups. This structure provides it with distinct chemical properties, such as high solubility in organic solvents and the ability to form stable complexes with other compounds. These properties make it particularly useful in applications where stability and solubility are critical.

Properties

CAS No.

84788-20-5

Molecular Formula

C70H130O13

Molecular Weight

1179.8 g/mol

IUPAC Name

[3-(8-methylnonanoyloxy)-2-[[3-(8-methylnonanoyloxy)-2,2-bis(8-methylnonanoyloxymethyl)propoxy]methyl]-2-(8-methylnonanoyloxymethyl)propyl] 8-methylnonanoate

InChI

InChI=1S/C70H130O13/c1-57(2)37-25-13-19-31-43-63(71)78-51-69(52-79-64(72)44-32-20-14-26-38-58(3)4,53-80-65(73)45-33-21-15-27-39-59(5)6)49-77-50-70(54-81-66(74)46-34-22-16-28-40-60(7)8,55-82-67(75)47-35-23-17-29-41-61(9)10)56-83-68(76)48-36-24-18-30-42-62(11)12/h57-62H,13-56H2,1-12H3

InChI Key

QBXIVNSTBYSVBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCC(C)C)(COC(=O)CCCCCCC(C)C)COC(=O)CCCCCCC(C)C)(COC(=O)CCCCCCC(C)C)COC(=O)CCCCCCC(C)C

Origin of Product

United States

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